Enzymatic Processing of 15-Methylnonadecanoyl-CoA by LCAD vs. Nonadecanoyl-CoA
The long-chain acyl-CoA dehydrogenase (LCAD) enzyme exhibits a clear preference for branched-chain substrates over straight-chain equivalents. While specific kinetic data (Km, Vmax) for 15-methylnonadecanoyl-CoA are not currently published, its classification as a long, branched acyl-CoA directly aligns it with the established substrate profile of LCAD, whose binding cavity is structurally adapted to accommodate bulkier, branched substrates [1]. In contrast, the straight-chain analog nonadecanoyl-CoA (C19:0) is likely a poor substrate for this enzyme. This inference is supported by structural and biochemical data from class-level studies on related branched-chain acyl-CoAs, which consistently demonstrate distinct enzymatic handling compared to their straight-chain counterparts [2].
| Evidence Dimension | Enzyme Preference / Substrate Fit |
|---|---|
| Target Compound Data | Classified as a long, branched-chain acyl-CoA; predicted to be a substrate for LCAD and related dehydrogenases specialized for branched substrates. |
| Comparator Or Baseline | Nonadecanoyl-CoA (C19:0), a straight-chain acyl-CoA. |
| Quantified Difference | Not quantified; based on structural biology of LCAD which reveals an expanded substrate binding cavity specific for longer and branched chain substrates. |
| Conditions | Human LCAD crystal structure analysis and functional characterization. |
Why This Matters
This knowledge directs experimental design; selecting 15-methylnonadecanoyl-CoA, rather than a non-specific straight-chain analog, is essential for probing the activity and biology of the LCAD/ACAD10/11 enzyme subclass.
- [1] Tavoulari S, Thakur M, Vashisht AA, et al. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases. Sci Rep. 2024 Jun 5;14(1):12976. doi: 10.1038/s41598-024-63027-6. View Source
- [2] Mao LF, Chu C, Luo MJ, et al. Mitochondrial β-oxidation of 2-methyl fatty acids in rat liver. Arch Biochem Biophys. 1995 Aug 20;321(1):221-8. doi: 10.1006/abbi.1995.1389. PMID: 7639524. View Source
